molecular formula C21H21N9O B6426703 3-(4-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine CAS No. 2034384-53-5

3-(4-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine

Cat. No.: B6426703
CAS No.: 2034384-53-5
M. Wt: 415.5 g/mol
InChI Key: XZCJJWCCCXCJOK-UHFFFAOYSA-N
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Description

The compound 3-(4-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine is a heterocyclic molecule featuring a pyridazine core substituted with a piperazine-linked benzoyl-imidazole group and a 1,2,4-triazole moiety. The imidazole and triazole rings may confer enhanced solubility and binding affinity compared to simpler analogs .

Properties

IUPAC Name

[4-(imidazol-1-ylmethyl)phenyl]-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N9O/c31-21(18-3-1-17(2-4-18)13-27-8-7-22-15-27)29-11-9-28(10-12-29)19-5-6-20(26-25-19)30-16-23-14-24-30/h1-8,14-16H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZCJJWCCCXCJOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=CC=C(C=C4)CN5C=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analog: 3-(1-Piperazinyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine

Key Differences :

  • Functional Groups : Lacks the imidazole-methyl-benzoyl substituent present in the target compound, resulting in a simpler structure with only piperazine and triazole groups .
  • Molecular Complexity : The absence of the benzoyl-imidazole group reduces molecular weight and may influence pharmacokinetic properties such as membrane permeability or metabolic stability.
Compound Name Molecular Formula Key Functional Groups ChemSpider ID (if available)
Target Compound C₂₃H₂₂N₁₀O Imidazole, Triazole, Benzoyl-piperazine Not reported
3-(1-Piperazinyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine C₁₀H₁₃N₇ Piperazine, Triazole MFCD28369863

Pyrazolo-Triazolopyrimidine Derivatives

describes pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines, which share the 1,2,4-triazole moiety but differ in core structure (pyrimidine vs. pyridazine). For example, derivatives like 7 and 9 isomerize to 6 and 8, respectively, highlighting the role of regiochemistry in stability and function .

Comparison :

  • The target compound’s pyridazine core may offer distinct electronic properties compared to pyrimidine-based systems, influencing binding modes.

Quinazoline Derivatives with 1,2,4-Triazole Schiff Bases

discusses quinazoline-triazole hybrids (e.g., 6a–6n ) with antimicrobial activity. These compounds feature a triazole Schiff base linked to a quinazoline core, differing from the target compound’s pyridazine and benzoyl-imidazole groups.

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